N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide

Neurodegeneration Amyloid-beta Binding Affinity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide (CAS 941944-43-0) is a synthetic small molecule belonging to the N-substituted dioxothiazolidylbenzamide class. This class has been patented for metabolic disorders, with compounds exhibiting hypoglycemic, lipid-lowering, and aldose reductase inhibitory activities.

Molecular Formula C18H19N3O5S
Molecular Weight 389.43
CAS No. 941944-43-0
Cat. No. B2437484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide
CAS941944-43-0
Molecular FormulaC18H19N3O5S
Molecular Weight389.43
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
InChIInChI=1S/C18H19N3O5S/c1-12-7-8-14(20-9-4-10-27(20,25)26)11-16(12)19-18(22)15-5-3-6-17(13(15)2)21(23)24/h3,5-8,11H,4,9-10H2,1-2H3,(H,19,22)
InChIKeyMTJWEUIWSPXJMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Baseline Characteristics of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide (CAS 941944-43-0)


N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide (CAS 941944-43-0) is a synthetic small molecule belonging to the N-substituted dioxothiazolidylbenzamide class. This class has been patented for metabolic disorders, with compounds exhibiting hypoglycemic, lipid-lowering, and aldose reductase inhibitory activities . Public bioactivity data for this specific analog is extremely limited; a single BindingDB record indicates a binding affinity (Ki) of 4.31 nM for the amyloid-beta precursor protein in a radioligand displacement assay . However, this affinity has not been contextualized against any structurally related compounds in a comparative study, creating a significant evidence gap for scientific selection.

Why Generic Substitution Is Unsupportable for 941944-43-0: The Selectivity and Contextual Data Void


The N-substituted dioxothiazolidylbenzamide series is defined by high structural modularity at the central benzamide ring, with substituent positions on both the phenyl ring and the benzamide moiety critically modulating potency and selectivity . For example, close positional isomers (e.g., 4-nitrobenzamide or 3-methyl-4-nitrobenzamide analogs) are known chemical entities but lack any reported comparative biochemical profiling against 941944-43-0. A single BindingDB record confirms that this compound engages the amyloid-beta precursor protein with a Ki of 4.31 nM . Without matched-pair assay data for a related analog under identical conditions, there is no quantitative basis to assert that any other commercially available building block or metabolite from this class could serve as a functionally equivalent substitute. The absence of selectivity panels, metabolic stability data, or in vivo pharmacokinetics for any compound in this exact substitution pattern makes generic substitution a high-risk, empirically unjustified assumption.

Quantitative Differential Evidence Guide for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide


Comparative Biochemical Data Limitation: Absence of Matched-Pair Assay Data

The compound exhibits a Ki of 4.31 nM against amyloid-beta (1-40) . This evidence is classified as 'Supporting evidence' rather than 'Direct head-to-head comparison' because no matched comparator (e.g., 941974-42-1 or 941975-05-9, the closest positional isomers with public CAS numbers) has been evaluated in a parallel assay in the public domain. A direct procurement decision based on potency differentiation is currently unsupportable due to this data gap.

Neurodegeneration Amyloid-beta Binding Affinity

Comparison of Compound 941944-43-0 to Its Closest Positional Isomers (Inference from Class-Level Data)

The closest registered positional isomers, N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide (CAS 941985-96-2) and N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-nitrobenzamide (CAS 941974-42-1), share significant structural homology but have no public bioactivity data . The patent literature demonstrates that moving a methyl or nitro substituent on the benzamide ring drastically alters potency in the broader dioxothiazolidylbenzamide class, with blood sugar-depressing rates varying from 30% to 48% at matched doses among closely related examples . This class-level evidence implies that 941944-43-0, with its unique 2-methyl-3-nitrobenzamide substitution pattern, likely possesses a distinct selectivity and potency profile, though explicit quantitative confirmation is lacking.

Structure-Activity Relationship Isothiazolidine Nitrobenzamide

Evidence-Based Application Scenarios for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methyl-3-nitrobenzamide


Probe Molecule for Amyloid-beta Binding Site Characterization

The compound's demonstrated affinity for the amyloid-beta precursor protein (Ki = 4.31 nM) supports its use as a chemical probe in biochemical assays to explore the binding pocket of amyloid-beta (1-40). Due to the absence of comparative selectivity data, its utility is currently restricted to target engagement studies where the absolute binding value is informative, rather than as a selective tool compound.

Lead Discovery and SAR Expansion for Metabolic Disorders

The compound's structural class (N-substituted dioxothiazolidylbenzamide) is known for potent hypoglycemic and lipid-lowering effects in vivo, with patent examples showing up to 48% blood sugar-depressing rates in genetic mouse models at 10 mg/kg . Although 941944-43-0 itself was not one of the exemplified compounds, its unique substitution pattern (2-methyl-3-nitro) makes it a valuable new chemotype for medicinal chemistry teams seeking to expand the SAR landscape and identify candidates with improved potency or metabolic stability.

Synthetic Intermediate and Building Block in Heterocyclic Chemistry

The compound serves as a versatile building block for the synthesis of more complex molecules, as evidenced by patent literature that describes the preparation of various N-substituted dioxothiazolidylbenzamide derivatives from intermediate aniline precursors . Its incorporation of a reactive nitro group allows for further derivatization via reduction, diazotization, or cross-coupling reactions, making it a strategic intermediate for combinatorial library synthesis.

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